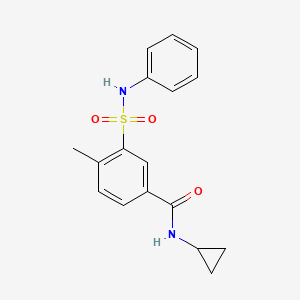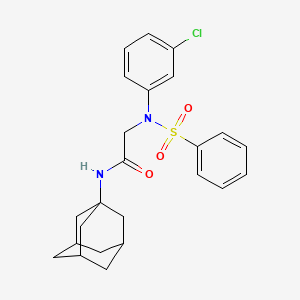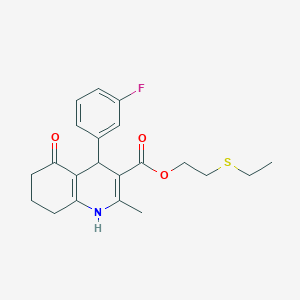
3-(anilinosulfonyl)-N-cyclopropyl-4-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(anilinosulfonyl)-N-cyclopropyl-4-methylbenzamide, commonly known as ACSF-2, is a novel compound that has been synthesized for its potential applications in scientific research. This compound belongs to the class of sulfonamide-based drugs and has been found to exhibit promising pharmacological properties.
作用机制
The mechanism of action of ACSF-2 involves its binding to the active site of the CA IX enzyme, inhibiting its activity. CA IX plays a critical role in maintaining the pH balance of cancer cells, and its inhibition leads to a decrease in cell proliferation and survival. ACSF-2 has also been found to induce apoptosis in cancer cells, further contributing to its anticancer activity.
Biochemical and Physiological Effects:
ACSF-2 has been found to exhibit low toxicity and high selectivity towards the CA IX enzyme. It has been shown to inhibit the growth of various types of cancer cells, including breast, lung, and colon cancer cells. Additionally, ACSF-2 has been found to reduce tumor growth in animal models of cancer. However, further studies are required to determine the optimal dosage and treatment regimens for ACSF-2.
实验室实验的优点和局限性
One of the advantages of ACSF-2 is its high selectivity towards the CA IX enzyme, which makes it a promising candidate for the development of targeted anticancer drugs. Additionally, ACSF-2 has been found to exhibit low toxicity, which is an important consideration for drug development. However, one of the limitations of ACSF-2 is its limited solubility in water, which can affect its bioavailability and efficacy.
未来方向
There are several future directions for the research and development of ACSF-2. One of the areas of focus could be the optimization of the synthesis method to improve the yield and purity of the compound. Additionally, further studies are required to determine the optimal dosage and treatment regimens for ACSF-2 in animal models of cancer. Moreover, the potential use of ACSF-2 in combination with other anticancer drugs should be explored. Finally, the development of novel drug delivery systems for ACSF-2 could enhance its bioavailability and efficacy in cancer therapy.
Conclusion:
In conclusion, ACSF-2 is a novel compound that exhibits promising pharmacological properties for the treatment of cancer. Its high selectivity towards the CA IX enzyme and low toxicity make it a promising candidate for the development of targeted anticancer drugs. Further research is required to optimize its synthesis method, determine the optimal dosage and treatment regimens, and explore its potential use in combination with other anticancer drugs.
合成方法
ACSF-2 can be synthesized by the reaction of 3-nitroaniline with cyclopropylmethylamine in the presence of a base, followed by reduction of the resulting nitro compound with iron powder. The resulting amine is then reacted with 4-methylbenzoyl chloride in the presence of a base to yield ACSF-2. The purity of the compound can be improved by recrystallization from an appropriate solvent.
科学研究应用
ACSF-2 has been found to exhibit potent and selective inhibition of the carbonic anhydrase IX (CA IX) enzyme. CA IX is overexpressed in many types of cancer cells and has been identified as a potential target for cancer therapy. ACSF-2 has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of anticancer drugs.
属性
IUPAC Name |
N-cyclopropyl-4-methyl-3-(phenylsulfamoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-12-7-8-13(17(20)18-14-9-10-14)11-16(12)23(21,22)19-15-5-3-2-4-6-15/h2-8,11,14,19H,9-10H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEKPYFFOEUJVAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2CC2)S(=O)(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3,3'-[(5-tert-butyl-4-methyl-1,3-thiazol-2-yl)imino]dipropanenitrile](/img/structure/B4949208.png)
![2-chloro-N-[2-(1-naphthyl)-1,3-benzoxazol-5-yl]-5-nitrobenzamide](/img/structure/B4949214.png)

![1,7-dimethyl-3-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}-5-(1-piperidinylcarbonyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4949220.png)
![N-[2-(1-piperidinyl)ethyl]-5-propyl-3-thiophenecarboxamide](/img/structure/B4949232.png)
![2-(1H-benzimidazol-1-ylmethyl)-N-{[1-(4-morpholinyl)cyclopentyl]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B4949245.png)

![1-[5-(4-allyl-2-methoxyphenoxy)pentyl]-4-methylpiperidine oxalate](/img/structure/B4949260.png)
![ethyl 4-{3-[(4-chlorobenzyl)amino]-2,5-dioxo-1-pyrrolidinyl}benzoate](/img/structure/B4949267.png)
![3-(3,4-difluorophenyl)-N-[2-(2-pyrazinyl)ethyl]propanamide](/img/structure/B4949292.png)
![1,2-dichloro-3-[4-(2-methoxy-4-methylphenoxy)butoxy]benzene](/img/structure/B4949294.png)
![4-[4-nitro-3-(2-phenoxyethoxy)phenyl]morpholine](/img/structure/B4949300.png)
